Product packaging for 6-Fluoropyridoxol(Cat. No.:CAS No. 42242-41-1)

6-Fluoropyridoxol

Cat. No.: B15471503
CAS No.: 42242-41-1
M. Wt: 187.17 g/mol
InChI Key: IDPINNAOTHGQQW-UHFFFAOYSA-N
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Description

6-Fluoropyridoxol is a useful research compound. Its molecular formula is C8H10FNO3 and its molecular weight is 187.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO3 B15471503 6-Fluoropyridoxol CAS No. 42242-41-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42242-41-1

Molecular Formula

C8H10FNO3

Molecular Weight

187.17 g/mol

IUPAC Name

6-fluoro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C8H10FNO3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h11-13H,2-3H2,1H3

InChI Key

IDPINNAOTHGQQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)F)CO)CO)O

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Properties of 6-Fluoropyridoxol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Fluoropyridoxol (6-FPOL) is a derivative of pyridoxol (a form of vitamin B6) where a fluorine atom replaces the hydrogen atom at the 6-position of the pyridine (B92270) ring. This substitution has a profound effect on the molecule's electronic properties, making the ¹⁹F NMR chemical shift highly sensitive to the local chemical environment, particularly pH. This property has been exploited to measure pH gradients across cell membranes, providing valuable insights into the physiology of both healthy and cancerous tissues.[1] Understanding the full spectroscopic profile of this compound is crucial for its effective application and for the development of new and improved molecular probes.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The most extensively studied spectroscopic property of this compound is its ¹⁹F NMR spectrum, which exhibits significant pH dependence.

Quantitative ¹⁹F NMR Data

The key parameters that define the utility of this compound as a pH probe are summarized in the table below. The chemical shift of the fluorine atom is dependent on the protonation state of the phenolic hydroxyl group, which has a pKa in the physiological range.

ParameterValueReference CompoundConditionsSource
pKa ~8.2Aqueous Solution[1]
Chemical Shift (Acidic Form, δ_acid) -9.85 ppmCCl₃F
Chemical Shift (Basic Form, δ_base) -19.61 ppmCCl₃F
Chemical Shift Range (Δδ) ~10 ppm[1]
Intracellular Chemical Shift -10.72 ± 0.03 ppmCCl₃FWhole Blood
Extracellular Chemical Shift -11.34 ± 0.06 ppmCCl₃FWhole Blood
Corresponding Intracellular pH 7.19 ± 0.02Whole Blood
Corresponding Extracellular pH 7.45 ± 0.02Whole Blood
Experimental Protocol: ¹⁹F NMR Spectroscopy

A general protocol for acquiring ¹⁹F NMR spectra of this compound to determine pH is as follows:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution).

    • For in vitro pH titration, prepare a series of buffered solutions with known pH values (e.g., ranging from pH 5 to 10). Add a known concentration of this compound to each buffer.

    • For cellular studies, introduce this compound to the cell suspension or perfusate at a final concentration typically in the millimolar range.

    • A fluorine-containing reference standard with a known, stable chemical shift (e.g., trifluoroacetic acid, TFA) can be added for referencing purposes.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

    • Acquire one-dimensional ¹⁹F NMR spectra. Proton decoupling (¹H-decoupling) is often employed to simplify the spectra by removing ¹H-¹⁹F couplings, resulting in sharper singlets.

    • Typical acquisition parameters include a spectral width appropriate for the expected chemical shift range of fluorinated compounds, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay optimized for the fluorine nucleus in the molecule.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) using an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to obtain the frequency-domain spectrum.

    • Reference the spectrum to the internal or external standard.

    • Measure the chemical shift of the this compound signal.

    • For pH determination, use the Henderson-Hasselbalch equation adapted for NMR chemical shifts: pH = pKa + log((δ_observed - δ_acid) / (δ_base - δ_observed)) where δ_observed is the measured chemical shift, and δ_acid and δ_base are the chemical shifts of the fully protonated and deprotonated forms, respectively.

experimental_workflow_19F_NMR cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep_stock Prepare 6-FPOL Stock Solution add_fpol Add 6-FPOL to Sample prep_stock->add_fpol prep_buffers Prepare Buffers (Known pH) prep_buffers->add_fpol prep_cells Prepare Cell Suspension prep_cells->add_fpol add_ref Add Reference Standard (optional) add_fpol->add_ref load_sample Load Sample into NMR Spectrometer add_ref->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_fid Acquire FID (¹⁹F Spectrum) setup_params->acquire_fid process_fid Process FID (FT, Phasing) acquire_fid->process_fid ref_spectrum Reference Spectrum process_fid->ref_spectrum measure_shift Measure Chemical Shift (δ_observed) ref_spectrum->measure_shift calc_ph Calculate pH using Henderson-Hasselbalch Eq. measure_shift->calc_ph

Caption: Experimental workflow for pH measurement using ¹⁹F NMR of this compound.

UV-Visible Absorption Spectroscopy

Quantitative UV-Vis Data for Pyridoxine (B80251) Hydrochloride

Pyridoxine hydrochloride exhibits pH-dependent UV absorption maxima.

pHλ_max (nm)Reference
Acidic291
Neutral254, 324
Alkaline245, 309
Experimental Protocol: UV-Visible Spectroscopy
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., ultrapure water or ethanol).

    • Prepare a series of dilutions to determine the optimal concentration range for absorbance measurements (typically between 0.1 and 1.0 absorbance units).

    • For pH-dependent studies, use a series of buffers with known pH values as the solvent.

  • Measurement:

    • Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • Use the solvent/buffer as a blank for baseline correction.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Fluorescence Spectroscopy

Quantitative Fluorescence Data for Pyridoxine

The fluorescence of pyridoxine is also pH-dependent.

pHExcitation λ_max (nm)Emission λ_max (nm)Reference
Acidic292390
Alkaline310390
Experimental Protocol: Fluorescence Spectroscopy
  • Instrumentation: Use a spectrofluorometer.

  • Sample Preparation:

    • Prepare a dilute stock solution of the compound in a high-purity solvent.

    • Further dilute the stock solution to concentrations that are within the linear range of the instrument's detector.

    • For pH-dependent studies, use appropriate buffers.

  • Measurement:

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the λ_max of emission).

    • Record the emission spectrum by exciting the sample at a fixed wavelength (typically the λ_max of excitation) and scanning the emission wavelengths.

Other Spectroscopic Techniques (¹H NMR, ¹³C NMR, Mass Spectrometry)

As of the time of this writing, detailed experimental data for ¹H NMR, ¹³C NMR, and mass spectrometry of this compound are not available in the peer-reviewed literature. The synthesis and full characterization of this compound would be required to obtain this information.

Predicted Spectroscopic Data and Rationale
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be similar to that of pyridoxine, with additional complexity due to ¹H-¹⁹F coupling. The proton on the pyridine ring will likely show a doublet due to coupling with the adjacent fluorine atom. The chemical shifts of the methylene (B1212753) and methyl protons would also be influenced by the electron-withdrawing fluorine atom.

  • ¹³C NMR: The ¹³C NMR spectrum would show signals for all carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C6) would exhibit a large one-bond ¹³C-¹⁹F coupling constant. Other carbon atoms in the pyridine ring would show smaller, through-bond couplings to the fluorine.

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-TOF) would be used to confirm the molecular weight and elemental composition of this compound. The fragmentation pattern observed in MS/MS experiments could provide structural information.

General Experimental Protocols
  • NMR (¹H, ¹³C):

    • Dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire spectra on a high-field NMR spectrometer.

    • For ¹³C NMR, proton decoupling is standard.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be necessary for complete and unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry:

    • Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

Signaling Pathways and Logical Relationships

This compound's primary application is as a tool to probe a fundamental cellular parameter, the pH gradient, rather than directly interacting with specific signaling pathways as an agonist or antagonist. The logical relationship of its application in cancer research is outlined below.

signaling_pathway cluster_cancer Cancer Cell Phenotype cluster_measurement Measurement with this compound cluster_application Research & Therapeutic Application Warburg Warburg Effect (Altered Metabolism) Acid_Extrusion Increased Acid Extrusion Warburg->Acid_Extrusion pH_Gradient Reversed pH Gradient (Acidic Extracellular, Alkaline Intracellular) Acid_Extrusion->pH_Gradient FPOL_admin Administration of This compound pH_Gradient->FPOL_admin Enables Measurement FPOL_dist Distribution into Intra- & Extracellular Space FPOL_admin->FPOL_dist NMR_acq ¹⁹F NMR Spectroscopy FPOL_dist->NMR_acq pH_quant Quantification of Intra- & Extracellular pH NMR_acq->pH_quant Monitor_Therapy Monitoring Therapeutic Response pH_quant->Monitor_Therapy Develop_Drugs Development of pH-targeted Therapies pH_quant->Develop_Drugs Prognostic_Marker Potential as a Prognostic Marker pH_quant->Prognostic_Marker

Caption: Logical workflow of this compound application in cancer research.

Conclusion

This compound is a powerful tool for the non-invasive measurement of pH gradients in biological systems, with its ¹⁹F NMR properties being well-characterized for this purpose. This guide has summarized the available spectroscopic data and provided standardized experimental protocols. However, a comprehensive understanding of its full spectroscopic profile is currently limited by the lack of published data on its UV-Vis absorption, fluorescence, ¹H NMR, ¹³C NMR, and mass spectrometric characteristics. Further research involving the synthesis and complete spectroscopic characterization of this compound is warranted to fill these knowledge gaps and to further expand its utility in biomedical research and drug development.

References

A Technical Guide to the Cellular Uptake and Distribution of 6-Fluoropyridoxol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridoxol (6-FPOL) is a fluorinated analog of vitamin B6 (pyridoxine) that has garnered interest primarily as a non-invasive probe for measuring transmembrane pH gradients in vivo using ¹⁹F Magnetic Resonance Spectroscopy (MRS).[1] Its ability to readily penetrate cell membranes and exhibit a pH-sensitive ¹⁹F chemical shift allows for the simultaneous determination of intracellular and extracellular pH.[1][2] This technical guide provides a comprehensive overview of the cellular uptake, distribution, and relevant biological activities of 6-FPOL, based on the available scientific literature.

Physicochemical Properties for pH Sensing

The utility of 6-FPOL as a pH probe stems from the protonation and deprotonation of its 3-phenolic hydroxyl group. This event significantly influences the electronic environment of the fluorine atom at the 6-position, resulting in a large, pH-dependent chemical shift in ¹⁹F-MRS.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: ¹⁹F-NMR Spectroscopy Parameters for pH Measurement

ParameterValueReference
pKa~8.2[3]
Chemical Shift Range (Acid to Base)~10 ppm[3]
Intracellular Chemical Shift (Perfused Rat Heart)-10.63 ± 0.01 ppm[1]
Extracellular Chemical Shift (Perfused Rat Heart)-11.53 ± 0.04 ppm[1]
Corresponding Intracellular pH (pHi)7.14 ± 0.01[1][2]
Corresponding Extracellular pH (pHe)7.52 ± 0.02[1][2]

Table 2: In Vitro Anti-tumor Activity

Cell LineIC50 (Concentration for 50% Inhibition)Reference
Adenocarcinoma (TA-3)~0.1 mM[1]
Sarcoma (S-180)~25 µM[1]

Table 3: In Vivo Administration and Toxicity

Animal ModelDoseRoute of AdministrationObservationReference
Mice100 mg/kgIntraperitoneal (IP)Survival[1]
Rat (Dunning AT1 Prostate Tumor)200 mg/rat (~800 mg/kg)Intraperitoneal (IP)No obvious acute toxicity[1]

Experimental Protocols

Measurement of Intracellular and Extracellular pH in Perfused Rat Hearts

This protocol is based on the methodology described by Hunjan et al. (1998).

  • Animal Model: Male Sprague-Dawley rats are used.

  • Heart Perfusion: Hearts are isolated and perfused via the aorta in a Langendorff setup with Krebs-Henseleit buffer.

  • 6-FPOL Administration: this compound is infused into the perfusate.

  • NMR Spectroscopy: The perfused heart is placed in an NMR spectrometer. ¹⁹F-NMR spectra are acquired to observe the chemical shifts of 6-FPOL.

  • Data Analysis: Two distinct peaks are typically observed, corresponding to the intracellular and extracellular compartments. The pH is calculated from the chemical shift of these peaks relative to a standard (e.g., sodium trifluoroacetate).[2]

  • Validation: Intracellular pH measurements can be validated using ³¹P-NMR, and extracellular pH can be confirmed with a microelectrode in the perfusate.[2]

In Vivo Tumor pH Measurement

This protocol is derived from a conference abstract by Hunjan et al. regarding studies on Dunning prostate adenocarcinoma in rats.[4]

  • Tumor Model: Dunning prostate adenocarcinoma (R3327-AT1) is implanted in a skin pedicle on the foreback of adult male Copenhagen rats.[4]

  • 6-FPOL Administration: 200 mg of 6-FPOL, dissolved in a mixture of water and DMSO, is injected intraperitoneally. A chemical shift standard, such as sodium trifluoroacetate (B77799) (NaTFA), is also administered.[4]

  • NMR Spectroscopy: A tunable (¹H/¹⁹F) single-turn solenoid coil is placed around the tumor. The rat is placed in a 4.7 T magnet, and ¹⁹F-NMR spectra are acquired.[4]

  • Data Acquisition and Analysis: Spectra are acquired over several minutes. The appearance of two resolved peaks corresponding to intracellular and extracellular 6-FPOL allows for the calculation of the transmembrane pH gradient.[4]

Cellular Uptake and Distribution

Proposed Mechanism of Cellular Uptake

Direct studies on the cellular uptake mechanism of this compound are not extensively detailed in the available literature. However, based on studies of its parent molecule, pyridoxine (B80251), a carrier-mediated transport system is the most probable mechanism.[1][5][6] Pyridoxine uptake in various cell types, including intestinal, liver, and renal cells, has been shown to be a saturable, pH-dependent, and energy-dependent process.[1][5][6] It is plausible that 6-FPOL utilizes the same transport proteins as pyridoxine. The process is likely followed by intracellular trapping through phosphorylation, catalyzed by pyridoxal (B1214274) kinase.[5]

G Proposed Cellular Uptake Mechanism of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 6FPOL_ext This compound Transport Carrier-Mediated Transporter 6FPOL_ext->Transport Binding 6FPOL_int This compound Transport->6FPOL_int Translocation Kinase Pyridoxal Kinase 6FPOL_int->Kinase Substrate 6FPOL_P This compound Phosphate Kinase->6FPOL_P Phosphorylation (Trapping)

Proposed uptake and metabolic trapping of 6-FPOL.
In Vivo Distribution

Following systemic administration (e.g., intraperitoneal injection), this compound distributes to various tissues. It has been shown to accumulate in perfused rat hearts and in rat prostate tumors to a sufficient concentration for ¹⁹F-MRS detection.[1][4] The molecule is capable of crossing the blood-brain barrier, as suggested by its structural similarity to other vitamin B6 analogs. However, detailed pharmacokinetic studies on the tissue distribution, metabolism, and excretion of 6-FPOL are not widely available in the current literature.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for studying this compound.

G Workflow for In Vitro pH Measurement Start Start Cell_Culture Prepare Cell Suspension (e.g., Red Blood Cells) Start->Cell_Culture Incubate Incubate with 6-FPOL Cell_Culture->Incubate NMR_Acquisition Acquire 19F-NMR Spectra Incubate->NMR_Acquisition Data_Processing Process Spectra (Fourier Transform, Phasing) NMR_Acquisition->Data_Processing Peak_Analysis Identify Intra- and Extracellular Peaks Data_Processing->Peak_Analysis pH_Calculation Calculate pH from Chemical Shifts Peak_Analysis->pH_Calculation End End pH_Calculation->End

Workflow for in vitro pH measurement using 6-FPOL.

G Workflow for In Vivo Tumor pH Measurement Start Start Tumor_Implantation Implant Tumor in Animal Model Start->Tumor_Implantation Tumor_Growth Allow Tumor to Grow to Desired Size Tumor_Implantation->Tumor_Growth Administer_6FPOL Administer 6-FPOL (e.g., IP Injection) Tumor_Growth->Administer_6FPOL Animal_Prep Anesthetize Animal and Position in NMR Administer_6FPOL->Animal_Prep NMR_Acquisition Acquire In Vivo 19F-NMR Spectra Animal_Prep->NMR_Acquisition Data_Analysis Analyze Spectra for pHi and pHe Peaks NMR_Acquisition->Data_Analysis End End Data_Analysis->End

References

A Technical Guide to the Stability of 6-Fluoropyridoxol in Physiological Buffers: A Review and Proposed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last literature review, specific stability data for 6-Fluoropyridoxol in physiological buffers is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview based on the known stability of its parent compound, pyridoxine (B80251) (a form of vitamin B6), and other vitamin B6 analogs. The experimental protocols and potential degradation pathways described herein are proposed based on established methodologies for these related compounds and should be adapted and validated for this compound.

Introduction

This compound, a fluorinated derivative of vitamin B6, is a valuable tool in biomedical research, primarily utilized as a non-invasive in vivo probe for measuring transmembrane pH gradients using ¹⁹F Magnetic Resonance Spectroscopy (¹⁹F-MRS). The accuracy and reliability of such measurements are contingent upon the chemical stability of the probe within the physiological environment. Degradation of this compound can lead to inaccurate pH readings and the formation of potentially confounding byproducts. This technical guide consolidates the known stability characteristics of related vitamin B6 compounds and proposes a robust framework for assessing the stability of this compound in physiological buffers.

Inferred Stability of this compound: Lessons from Vitamin B6 Analogs

The stability of vitamin B6 and its derivatives is influenced by several factors, including pH, light, temperature, and the presence of oxygen.[1][2] Understanding these will be critical in designing stability studies for this compound.

2.1 Effect of pH: Solutions of pyridoxine and its analogs exhibit varying stability across different pH ranges. Generally, they are more stable in acidic to neutral conditions. For instance, pyridoxine shows minimal degradation in buffered solutions with a pH of 4-7.[3] However, at higher pH values, degradation is more pronounced.[4][5]

2.2 Effect of Light (Photostability): Exposure to light, particularly regular laboratory light, is known to be destructive to vitamin B6 compounds, with the degradation rate increasing at higher pH and with longer exposure times.[4][5] The use of low-actinic glassware or subdued lighting conditions is recommended for handling solutions of these compounds.[4]

2.3 Effect of Temperature (Thermal Stability): Thermal degradation of pyridoxine has been observed to follow first-order kinetics.[6] Studies have shown that pyridoxine can degrade to pyridoxal (B1214274) and pyridoxamine (B1203002) upon heating.[7]

2.4 Oxidative Stability: The presence of oxidizing agents can lead to the degradation of vitamin B6 compounds.

Quantitative Stability Data for Vitamin B6 Analogs

While specific data for this compound is unavailable, the following table summarizes the stability of other vitamin B6 forms under various conditions, providing a valuable reference point.

CompoundConditionpHDuration (hours)Retention (%)Reference
PyridoxineRegular Laboratory Light4.5897[4][5]
PyridoxineRegular Laboratory Light7.01566[4][5]
PyridoxalRegular Laboratory Light4.5897[4][5]
PyridoxalRegular Laboratory Light6.01555[4][5]
PyridoxamineRegular Laboratory Light4.5881[4][5]
PyridoxamineRegular Laboratory Light8.01547[4][5]

Proposed Experimental Protocols for this compound Stability Testing

The following protocols are adapted from validated methods for pyridoxine and other vitamin B6 analogs and are recommended for assessing the stability of this compound.

4.1 Preparation of Buffer Solutions: Prepare a range of physiologically relevant buffers, such as phosphate-buffered saline (PBS) at pH 7.4, and citrate (B86180) buffers at pH 4.5 and 6.0.

4.2 Stability Study Design:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system if necessary).

  • Dilute the stock solution with the respective physiological buffers to achieve a final concentration suitable for the analytical method.

  • Divide the solutions into aliquots for testing under different conditions (e.g., 4°C, 25°C, and 40°C) and light conditions (e.g., protected from light and exposed to a standardized light source).

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each condition.

  • Analyze the samples immediately using a validated stability-indicating analytical method, such as HPLC.

4.3 Forced Degradation Studies: To identify potential degradation products and establish the stability-indicating nature of the analytical method, forced degradation studies should be performed.

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 1N HCl and incubate at 90°C for 18 hours.[8]

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 1N NaOH and incubate at 90°C for 18 hours.[8]

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 10% hydrogen peroxide and incubate at 90°C for 18 hours.[8]

  • Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 90°C) for an extended period.

  • Photodegradation: Expose the this compound solution to a controlled light source (e.g., UV or fluorescent light).

4.4 Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 0.015 M 1-hexane sulphonic acid sodium salt, pH 3.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV detector set at an appropriate wavelength (e.g., 290 nm for pyridoxine). The optimal wavelength for this compound should be determined.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

5.1 Proposed Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Dilute Stock in Buffers to Final Concentration prep_stock->prep_samples prep_buffers Prepare Physiological Buffers (e.g., PBS pH 7.4) prep_buffers->prep_samples temp_4c 4°C prep_samples->temp_4c Aliquot & Incubate temp_25c 25°C prep_samples->temp_25c Aliquot & Incubate temp_40c 40°C prep_samples->temp_40c Aliquot & Incubate light_dark Light Protected prep_samples->light_dark Aliquot & Incubate light_exposed Light Exposed prep_samples->light_exposed Aliquot & Incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) temp_4c->sampling temp_25c->sampling temp_40c->sampling light_dark->sampling light_exposed->sampling hplc HPLC Analysis (Quantify 6-FP & Degradants) sampling->hplc data_analysis Data Analysis (Calculate % Recovery, Kinetics) hplc->data_analysis

Caption: Proposed workflow for assessing this compound stability.

5.2 Potential Degradation Influencers and Pathways

G cluster_compound Compound cluster_factors Influencing Factors cluster_products Potential Outcomes fp This compound degradation Degradation Products (e.g., Oxidized forms, ring-opened products) fp->degradation ph pH (High pH accelerates degradation) ph->degradation light Light Exposure (Photodegradation) light->degradation temp Temperature (Thermal Degradation) temp->degradation oxygen Oxygen (Oxidation) oxygen->degradation loss Loss of Parent Compound (Inaccurate ¹⁹F-MRS Signal) degradation->loss

Caption: Factors influencing this compound stability and potential outcomes.

5.3 Hypothetical Metabolic Pathway

G cluster_cellular Cellular Environment cluster_metabolism Potential Metabolic Conversion cluster_application Application fp_ext Extracellular This compound fp_int Intracellular This compound fp_ext->fp_int Membrane Transport oxidase Pyridoxine Oxidase (PDXH) fp_int->oxidase Potential Substrate mrs ¹⁹F-MRS pH Measurement fp_int->mrs Provides Signal fp_p 6-Fluoropyridoxal 5'-phosphate (Hypothetical) kinase Pyridoxal Kinase fp_p->kinase oxidase->fp_p

Caption: Hypothetical metabolic fate of this compound in a cellular context.

References

Methodological & Application

Application Notes and Protocols for In Vivo ¹⁹F-MRS pH Measurement Using 6-Fluoropyridoxol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-invasive in vivo pH measurement is a critical tool in biomedical research and drug development, offering insights into the pathophysiology of diseases such as cancer, ischemia, and inflammation.[1] Altered tissue pH is a hallmark of these conditions, and the ability to accurately measure pH gradients can aid in diagnosis, monitoring therapeutic response, and developing novel treatment strategies. ¹⁹F Magnetic Resonance Spectroscopy (MRS) using pH-sensitive probes offers a robust method for in vivo pH measurement due to the high sensitivity of the ¹⁹F nucleus and the absence of a background signal in biological tissues.[2]

6-Fluoropyridoxol (6-FPOL), a fluorinated derivative of vitamin B₆, is a well-established ¹⁹F-MRS probe for the simultaneous measurement of intracellular (pHi) and extracellular (pHe) pH.[3] Its chemical shift is highly sensitive to pH changes, and it distributes into both the intracellular and extracellular compartments, typically yielding two distinct and well-resolved peaks in the ¹⁹F-NMR spectrum. This allows for the non-invasive determination of the transmembrane pH gradient.

These application notes provide a detailed protocol for the use of 6-FPOL for in vivo pH measurement using ¹⁹F-MRS, targeted at researchers, scientists, and drug development professionals.

Principle of Measurement

The measurement of pH using 6-FPOL is based on the pH-dependent chemical shift of the fluorine atom. The protonation and deprotonation of the phenolic hydroxyl group on the pyridoxol ring alters the electronic environment of the fluorine atom at the 6-position, leading to a change in its resonance frequency in the ¹⁹F-NMR spectrum.

The relationship between the observed chemical shift (δ) and pH is described by the Henderson-Hasselbalch equation:

pH = pKa + log₁₀((δ - δₐ) / (δₐ - δ))

Where:

  • pKa is the acid dissociation constant of the probe.

  • δ is the observed chemical shift of 6-FPOL.

  • δₐ is the chemical shift of the fully protonated (acidic) form of 6-FPOL.

  • δ is the chemical shift of the fully deprotonated (basic) form of 6-FPOL.

By determining these parameters, a calibration curve can be established to translate the measured chemical shifts into pH values.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound for ¹⁹F-MRS pH measurement.

ParameterValueReference
pKa ~8.2[3]
Chemical Shift Range (Δδ) ~10 ppm[3]
Chemical Shift (Acidic form, δₐ) User Determined
Chemical Shift (Basic form, δ) User Determined
Recommended Animal Model Rodents (e.g., rats, mice)
Typical Administration Route Intraperitoneal (IP) Injection
Typical Dosage 100-800 mg/kg[4]
NMR Spectrometer Field Strength ≥ 4.7 T[1]

Note: The exact chemical shifts for the acidic and basic forms of 6-FPOL should be determined empirically by the user through in vitro calibration, as they can be influenced by the specific experimental conditions and the chemical shift reference used.

Experimental Protocols

This section provides detailed methodologies for performing in vivo ¹⁹F-MRS pH measurements using this compound.

In Vitro Calibration of this compound

Objective: To determine the pKa and the chemical shifts of the acidic (δₐ) and basic (δ) forms of 6-FPOL to establish a precise pH calibration curve.

Materials:

  • This compound (6-FPOL)

  • Phosphate-buffered saline (PBS) or other appropriate buffer system

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH meter

  • NMR spectrometer and NMR tubes

  • Chemical shift reference (e.g., sodium trifluoroacetate (B77799) - NaTFA)

Procedure:

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 5.5 to 9.5 in 0.5 pH unit increments).

  • Dissolve a known concentration of 6-FPOL and the chemical shift reference (e.g., 1 mM NaTFA) in each buffer solution.

  • Record the ¹⁹F-NMR spectrum for each sample at a constant temperature (e.g., 37°C).

  • Measure the chemical shift of the 6-FPOL peak relative to the reference for each pH value.

  • Plot the measured chemical shift (δ) as a function of pH.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa, δₐ, and δ.

In Vivo ¹⁹F-MRS Measurement

Animal Preparation and Handling:

  • Animal Model: This protocol is designed for rodents (e.g., rats weighing 200-300g). All animal procedures must be approved by the institutional animal care and use committee.

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent. For example, gaseous anesthesia with a mixture of oxygen, nitrous oxide, and a volatile anesthetic (e.g., 0.5% methoxyflurane) can be used to maintain a stable physiological state during the experiment.

  • Physiological Monitoring: Monitor the animal's vital signs (respiration rate, body temperature) throughout the experiment and maintain body temperature using a heated water blanket or a warm air blower.

This compound Formulation and Administration:

  • Formulation: Prepare a sterile solution of 6-FPOL. Due to its limited aqueous solubility, a co-solvent system is often necessary. A typical formulation involves dissolving 6-FPOL in a mixture of sterile water and dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 200 mg of 6-FPOL in a solution of 1.5 ml of sterile water and 0.5 ml of DMSO.

  • Dosage: The dosage of 6-FPOL can range from 100 to 800 mg/kg body weight. The optimal dose should be determined based on the animal model and the sensitivity of the NMR system.

  • Administration: Administer the 6-FPOL solution via intraperitoneal (IP) injection.

¹⁹F-MRS Data Acquisition:

  • NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 4.7 T, 7 T, or 9.4 T) equipped with a broadband probe tunable to the ¹⁹F frequency.

  • Coil: A surface coil of an appropriate size should be placed over the region of interest (e.g., tumor, muscle, or brain).

  • Shimming: Perform shimming on the proton (¹H) signal of water to optimize the magnetic field homogeneity over the volume of interest.

  • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for acquiring the ¹⁹F-MRS spectrum.

  • Acquisition Parameters (Example for a 4.7 T system):

    • Pulse Width: Calibrated for a 90° flip angle.

    • Repetition Time (TR): 1-2 seconds.

    • Number of Averages: 256-1024 (depending on the desired signal-to-noise ratio and temporal resolution).

    • Spectral Width: 10-15 kHz.

    • Number of Data Points: 2k-4k.

    • Acquisition Time: The ¹⁹F signal from 6-FPOL should be detectable within 15-30 minutes after administration and can persist for several hours. Spectra can be acquired sequentially to monitor dynamic changes in pH.

Data Processing and pH Calculation:

  • Data Processing:

    • Apply an exponential line broadening factor (e.g., 20-50 Hz) to the free induction decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to remove any broad background signals.

  • Peak Identification and Chemical Shift Measurement:

    • Identify the two distinct peaks corresponding to the intracellular and extracellular 6-FPOL.

    • Measure the chemical shift of each peak relative to the chemical shift reference (if a reference was co-administered) or a suitable external standard.

  • pH Calculation:

    • Use the Henderson-Hasselbalch equation and the parameters determined from the in vitro calibration to calculate the pH for the intracellular and extracellular compartments from their respective chemical shifts.

Visualizations

Experimental_Workflow Figure 1: In Vivo ¹⁹F-MRS pH Measurement Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis animal_prep Animal Preparation (Anesthesia, Monitoring) injection IP Injection of 6-FPOL animal_prep->injection probe_prep 6-FPOL Formulation (Dissolve in Water/DMSO) probe_prep->injection positioning Animal Positioning in MRS injection->positioning mrs_acq ¹⁹F-MRS Data Acquisition positioning->mrs_acq processing Data Processing (Line Broadening, FT, Phasing) mrs_acq->processing peak_id Peak Identification (Intracellular & Extracellular) processing->peak_id ph_calc pH Calculation (Henderson-Hasselbalch) peak_id->ph_calc

Caption: Workflow for in vivo pH measurement.

Signaling_Pathway Figure 2: Principle of 6-FPOL pH Sensing cluster_equilibrium Chemical Equilibrium cluster_mrs ¹⁹F-MRS Detection 6-FPOL-OH + H₂O 6-FPOL-OH + H₂O 6-FPOL-O⁻ + H₃O⁺ 6-FPOL-O⁻ + H₃O⁺ 6-FPOL-OH + H₂O->6-FPOL-O⁻ + H₃O⁺ pKa ~ 8.2 protonated Protonated (Acidic) Form (6-FPOL-OH) deprotonated Deprotonated (Basic) Form (6-FPOL-O⁻) chemical_shift Observed Chemical Shift (δ) protonated->chemical_shift Contributes δₐ deprotonated->chemical_shift Contributes δ ph_calc pH Value chemical_shift->ph_calc pH = pKa + log((δ - δₐ)/(δ - δ))

Caption: pH sensing mechanism of 6-FPOL.

References

Application Notes and Protocols for Measuring Transmembrane pH Gradient with 6-Fluoropyridoxol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transmembrane pH gradient, the difference between the intracellular pH (pHi) and the extracellular pH (pHe), is a critical parameter in cellular physiology and pathophysiology. In many cancer cells, this gradient is reversed compared to normal tissues, with a more alkaline pHi and a more acidic pHe. This "reversed" pH gradient is implicated in tumor progression, metastasis, and resistance to chemotherapy. Consequently, the development of methods to accurately measure and monitor transmembrane pH gradients is of significant interest in cancer biology and drug development.

6-Fluoropyridoxol (6-FPOL) is a fluorinated analog of vitamin B6 that serves as a non-invasive probe for measuring transmembrane pH gradients using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its ¹⁹F chemical shift is highly sensitive to the local pH, allowing for the simultaneous determination of pHi and pHe.[3][4] This document provides detailed application notes and protocols for the use of 6-FPOL in measuring transmembrane pH gradients.

Principle of the Method

The utility of this compound as a pH probe lies in the pH-dependent protonation of its 3-phenolic hydroxyl group. This protonation event alters the electronic environment of the fluorine atom at the 6-position of the pyridine (B92270) ring, resulting in a significant change in its ¹⁹F NMR chemical shift.[2]

At a given pH, the observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the protonated (acidic, δ_acid) and deprotonated (basic, δ_base) forms of 6-FPOL. This relationship is described by the Henderson-Hasselbalch equation:

pH = pKa + log₁₀([δ_obs - δ_acid] / [δ_base - δ_obs])

Due to its ability to cross the cell membrane, 6-FPOL distributes into both the intracellular and extracellular compartments. The exchange rate of 6-FPOL across the membrane is slow enough on the NMR timescale to allow for the detection of two distinct ¹⁹F NMR signals, one corresponding to the intracellular pool and the other to the extracellular pool.[2] By measuring the chemical shifts of these two peaks and using a calibration curve, the pHi and pHe can be determined simultaneously, providing a direct measure of the transmembrane pH gradient.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on published studies.

ParameterValueBiological System/ConditionsReference
pKa ~8.2Aqueous solution / Rabbit whole blood[2][3]
Chemical Shift Range (Δδ) ~9.76 - 10 ppmAcid to base transition[2][4]
δ (acid) -9.85 ppmRabbit whole blood[2]
δ (base) -19.61 ppmRabbit whole blood[2]
Typical Intracellular pH (pHi) 7.14 ± 0.01Perfused rat heart[5]
Typical Extracellular pH (pHe) 7.52 ± 0.02Perfused rat heart[5]
Typical Intracellular ¹⁹F Shift -10.37 ppm (approx.)Dunning prostate adenocarcinoma (rat)[4]
Typical Extracellular ¹⁹F Shift -11.32 ppm (approx.)Dunning prostate adenocarcinoma (rat)[4]

Experimental Protocols

Protocol 1: In Vitro pH Calibration of this compound

This protocol describes the generation of a pH calibration curve for 6-FPOL using ¹⁹F NMR spectroscopy. This is a critical first step before conducting cellular experiments.

Materials and Reagents:

  • This compound (6-FPOL)

  • Phosphate-buffered saline (PBS) or other appropriate buffer system

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Deuterium oxide (D₂O) for NMR locking

  • NMR tubes

  • pH meter

  • A suitable ¹⁹F NMR reference standard (e.g., sodium trifluoroacetate (B77799) - NaTFA)

Procedure:

  • Prepare a Stock Solution of 6-FPOL: Dissolve 6-FPOL in the chosen buffer to a final concentration of 1-5 mM. Due to its poor aqueous solubility, a small amount of DMSO may be required.[4]

  • Prepare a Series of pH Buffers: Create a series of buffer solutions with pH values ranging from approximately 6.0 to 9.0 in 0.5 pH unit increments. Use HCl and NaOH to adjust the pH of each buffer solution accurately, and verify with a calibrated pH meter.

  • Prepare NMR Samples: For each pH point, mix the 6-FPOL stock solution with the corresponding pH buffer in an NMR tube. Add D₂O to a final concentration of 5-10% for the NMR lock signal. Add the reference standard to a final concentration of ~1 mM.

  • Acquire ¹⁹F NMR Spectra:

    • Place the NMR tube in the NMR spectrometer.

    • Tune and shim the probe for the ¹⁹F nucleus.

    • Acquire ¹⁹F NMR spectra for each sample. Typical acquisition parameters may include:

      • Pulse angle: 30-45°

      • Relaxation delay: 1-2 seconds

      • Number of scans: 128-512 (depending on concentration)

  • Process and Analyze the Data:

    • Process the acquired free induction decays (FIDs) with an appropriate line broadening factor.

    • Reference the spectra to the chemical shift of the internal standard (NaTFA).

    • Measure the chemical shift of the 6-FPOL peak for each pH sample.

  • Generate the Calibration Curve:

    • Plot the measured ¹⁹F chemical shift of 6-FPOL as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation (provided in Section 2) to determine the pKa, δ_acid, and δ_base for your specific experimental conditions.

Protocol 2: Measurement of Transmembrane pH Gradient in Cultured Cells

This protocol provides a general framework for measuring pHi and pHe in a suspension of cultured cells. This protocol is a recommended procedure based on available literature and general cell culture and NMR practices.

Materials and Reagents:

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • This compound (6-FPOL) stock solution (prepared as in Protocol 1)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • Sodium trifluoroacetate (NaTFA) or other suitable extracellular reference standard

Procedure:

  • Cell Preparation:

    • For suspension cells, harvest the cells by centrifugation.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin and collect the cells by centrifugation.

    • Wash the cell pellet twice with sterile PBS or a suitable buffer (e.g., Krebs-Henseleit) to remove any residual medium.

    • Resuspend the cells in the chosen buffer at a high density (e.g., 1-5 x 10⁷ cells/mL).

  • Loading Cells with 6-FPOL:

    • Add the 6-FPOL stock solution to the cell suspension to a final concentration of 1-2 mM.

    • Incubate the cells with 6-FPOL for 30-60 minutes at 37°C to allow for cellular uptake and equilibration.

  • Preparing the NMR Sample:

    • Gently centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in a minimal volume of fresh buffer.

    • Add D₂O to 5-10% and the extracellular reference standard (NaTFA) to a final concentration of ~1 mM.

    • Transfer the cell suspension to an NMR tube.

  • ¹⁹F NMR Data Acquisition:

    • Maintain the sample temperature at 37°C in the NMR spectrometer.

    • Acquire ¹⁹F NMR spectra. Two distinct peaks corresponding to the intracellular and extracellular 6-FPOL should be visible.

  • Data Analysis:

    • Process the NMR data as described in Protocol 1.

    • Identify the intracellular and extracellular peaks. The extracellular peak is typically sharper and its chemical shift should correspond to the pH of the external buffer. The intracellular peak is often broader.

    • Measure the chemical shifts of both peaks relative to the reference standard.

    • Calculate the pHi and pHe using the calibration curve generated in Protocol 1.

    • The transmembrane pH gradient (ΔpH) is calculated as pHi - pHe.

Protocol 3: In Vivo Measurement of Tumor Transmembrane pH Gradient (Example)

This protocol is a summary of a published study and is intended for experienced researchers working with animal models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Model: Dunning prostate adenocarcinoma (R3327-AT1) implanted in male Copenhagen rats.[4]

Materials and Reagents:

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing rat.[4]

  • Probe and Standard Administration:

    • Dissolve 6-FPOL (e.g., 200 mg) in a mixture of water (1.5 mL) and DMSO (0.5 mL).[4]

    • Co-inject the 6-FPOL solution intraperitoneally (IP) with NaTFA (e.g., 20 mg) as a chemical shift standard.[4]

  • In Vivo ¹⁹F NMR Spectroscopy:

    • Position the rat in the NMR spectrometer with a surface coil placed over the tumor.[4]

    • Acquire ¹⁹F NMR spectra at regular intervals. Signals are typically detectable within 15 minutes and can persist for several hours.[4]

  • Data Analysis:

    • Process the spectra to identify the intracellular and extracellular 6-FPOL peaks.

    • Calculate the pHi and pHe based on the chemical shifts relative to NaTFA and a pre-determined calibration curve.

Visualizations

Signaling Pathway and Measurement Principle

G cluster_Extracellular Extracellular Space (pHe) cluster_Intracellular Intracellular Space (pHi) cluster_NMR 19F NMR Detection FPOL_ext 6-FPOL (ext) FPOLH_ext 6-FPOL-H+ (ext) FPOL_ext->FPOLH_ext +H+ FPOL_int 6-FPOL (int) FPOL_ext->FPOL_int Membrane Transport NMR_Spec NMR Spectrometer H_ext H+ (ext) FPOLH_int 6-FPOL-H+ (int) FPOLH_ext->FPOLH_int Membrane Transport FPOL_int->FPOLH_int +H+ H_int H+ (int) Peak_ext Extracellular Peak (δ_e) NMR_Spec->Peak_ext Peak_int Intracellular Peak (δ_i) NMR_Spec->Peak_int pHe_calc pHe = f(δ_e) Peak_ext->pHe_calc pHi_calc pHi = f(δ_i) Peak_int->pHi_calc

Caption: Principle of transmembrane pH gradient measurement with 6-FPOL.

Experimental Workflow

G cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis prep_cal 1. Prepare pH Calibration Standards acq_cal 5. Acquire 19F NMR Spectra of Calibration Standards prep_cal->acq_cal prep_cell 2. Prepare Cell Suspension load_fpol 3. Load Cells with 6-FPOL prep_cell->load_fpol prep_nmr 4. Prepare NMR Sample load_fpol->prep_nmr acq_cell 6. Acquire 19F NMR Spectrum of Cell Sample prep_nmr->acq_cell proc_cal 7. Process Spectra & Generate Calibration Curve acq_cal->proc_cal proc_cell 8. Process Cell Spectrum & Identify Intra/Extracellular Peaks acq_cell->proc_cell calc_ph 9. Calculate pHi and pHe proc_cal->calc_ph proc_cell->calc_ph calc_grad 10. Determine Transmembrane pH Gradient (ΔpH) calc_ph->calc_grad

Caption: Experimental workflow for measuring transmembrane pH with 6-FPOL.

References

Application Notes and Protocols for 19F-MRS Data Acquisition of 6-Fluoropyridoxol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridoxol (6-FPOL) is a fluorinated analog of vitamin B6 that serves as a highly sensitive probe for measuring pH in biological systems using Fluorine-19 Magnetic Resonance Spectroscopy (19F-MRS). The absence of a natural fluorine background signal in biological tissues allows for the unambiguous detection of 6-FPOL, making it an excellent tool for in vitro and in vivo pH measurements. The chemical shift of the fluorine nucleus in 6-FPOL is exquisitely sensitive to the local pH environment, providing a non-invasive method to determine intracellular and extracellular pH. This is particularly valuable in biomedical research, including oncology and metabolic studies, where pH is a critical parameter.

This document provides detailed application notes and protocols for the acquisition of 19F-MRS data using this compound.

Data Presentation

The following table summarizes typical 19F-MRS data acquisition parameters for this compound, compiled from foundational studies. These parameters may require optimization based on the specific spectrometer, sample, and experimental goals.

ParameterValueNotes
Spectrometer Frequency 282.3 MHz - 376 MHzDependent on the magnetic field strength of the NMR spectrometer.
Pulse Sequence Simple Pulse-AcquireA basic sequence is often sufficient for spectroscopy.
Repetition Time (TR) ~1.0 sShould be optimized based on the T1 relaxation time of 6-FPOL in the specific environment.
Flip Angle 90°For maximizing signal in a simple pulse-acquire experiment.
Acquisition Time ~1.0 sDetermined by the spectral width and the number of data points.
Number of Acquisitions VariableDependent on the concentration of 6-FPOL and the desired signal-to-noise ratio. For dynamic studies, a time resolution of 2 minutes has been reported.[1]
Spectral Width Adjusted to cover the expected chemical shift rangeThe chemical shift of 6-FPOL is sensitive to pH, spanning approximately 10 ppm between its acid and base forms.[2]
Chemical Shift Reference Sodium trifluoroacetate (B77799) (NaTFA)An external or internal standard for referencing the 19F chemical shifts.
Line Broadening 15 HzAn exponential multiplication can be applied during data processing to improve the signal-to-noise ratio.
Proton Decoupling OptionalCan simplify the 19F spectrum by removing 1H-19F couplings, leading to sharper signals.

Experimental Protocols

I. In Vitro pH Measurement in Whole Blood

This protocol describes the use of 6-FPOL to determine intracellular and extracellular pH in a whole blood sample.

Materials:

  • This compound (6-FPOL)

  • Freshly drawn whole blood (e.g., from a rabbit)[2]

  • NMR spectrometer equipped with a 19F probe

  • NMR tubes

  • Sodium trifluoroacetate (NaTFA) solution for chemical shift referencing

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 6-FPOL in a biocompatible solvent.

    • Add 6-FPOL to the whole blood sample to a final concentration sufficient for detection (e.g., in the millimolar range).

    • Gently mix the sample to ensure uniform distribution of the probe.

    • Transfer the blood sample to an NMR tube.

    • Prepare a separate NMR tube with the NaTFA reference solution or add it as an external capillary.

  • Spectrometer Setup:

    • Tune and match the 19F probe to the correct frequency.

    • Shim the magnetic field to optimize homogeneity using the proton signal from water in the blood sample.

  • Data Acquisition:

    • Acquire a 19F-MRS spectrum using the parameters outlined in the data table.

    • Optimize the number of acquisitions to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply an exponential line broadening of approximately 15 Hz to the free induction decay (FID) before Fourier transformation.

    • Reference the resulting spectrum to the NaTFA signal.

    • Identify the two distinct peaks corresponding to intracellular and extracellular 6-FPOL.

    • Calculate the pH of each compartment using the Henderson-Hasselbalch equation adapted for NMR chemical shifts: pH = pKa + log[(δ_obs - δ_acid) / (δ_base - δ_obs)]

      • Where:

        • pKa of 6-FPOL is approximately 8.2.[2]

        • δ_obs is the observed chemical shift of the intracellular or extracellular peak.

        • δ_acid and δ_base are the chemical shifts of the fully protonated and deprotonated forms of 6-FPOL, respectively.

II. In Vivo pH Measurement in a Perfused Heart Model

This protocol outlines the procedure for measuring intracellular and extracellular pH in an isolated, perfused rat heart.

Materials:

  • This compound (6-FPOL)

  • Isolated rat heart preparation (e.g., Langendorff apparatus)

  • Perfusion buffer (e.g., Krebs-Henseleit)

  • NMR spectrometer with a broad-band probe suitable for in vivo experiments

  • Sodium trifluoroacetate (NaTFA) for referencing

Procedure:

  • Animal Preparation and Heart Isolation:

    • Anesthetize the rat and surgically remove the heart.

    • Mount the heart on a Langendorff apparatus and initiate retrograde perfusion with oxygenated buffer.

  • Infusion of 6-FPOL:

    • Once the heart is stabilized, infuse 6-FPOL into the perfusion line to achieve a final concentration in the perfusate of approximately 3.6 mM.[3]

  • Spectrometer Setup:

    • Position the perfused heart within the NMR probe.

    • Tune and match the probe for 19F.

    • Perform shimming to optimize magnetic field homogeneity.

  • Data Acquisition:

    • Acquire 19F-MRS spectra continuously to monitor dynamic changes in pH. A time resolution of 2 minutes can be achieved.[1]

    • Use the acquisition parameters from the data table as a starting point for optimization.

  • Data Processing and Analysis:

    • Process the acquired FIDs as described in the in vitro protocol.

    • Identify the intracellular and extracellular 6-FPOL peaks and calculate the respective pH values using the modified Henderson-Hasselbalch equation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_in_vitro In Vitro: Add 6-FPOL to whole blood tune_probe Tune and Match 19F Probe prep_in_vitro->tune_probe prep_in_vivo In Vivo: Infuse 6-FPOL into perfused heart prep_in_vivo->tune_probe shim Shim Magnetic Field tune_probe->shim acquire Acquire 19F-MRS Data shim->acquire processing Apply Line Broadening Fourier Transform acquire->processing analysis Reference Chemical Shifts Identify Peaks Calculate pH processing->analysis

Caption: Experimental workflow for 19F-MRS data acquisition and analysis of this compound.

metabolic_pathway cluster_salvage Vitamin B6 Salvage Pathway cluster_6fpol This compound Metabolism PyN Pyridoxine (PN) (Vitamin B6) PNP Pyridoxine 5'-phosphate (PNP) PyN->PNP Pyridoxal Kinase PyL Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) PyL->PLP Pyridoxal Kinase PyM Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) PyM->PMP Pyridoxal Kinase PLP->PyL Phosphatase PNP->PLP PNP Oxidase PMP->PLP PMP Oxidase FPOL This compound (6-FPOL) FPOL_P This compound Phosphate FPOL->FPOL_P Pyridoxal Kinase FPOL_P->PLP Potential further metabolism

References

Application Notes and Protocols for pH Mapping in Tumor Microenvironments using 6-Fluoropyridoxol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is characterized by a reversed pH gradient, with an acidic extracellular space and a neutral or slightly alkaline intracellular environment. This aberrant pH landscape plays a crucial role in tumor progression, metastasis, and resistance to therapy. Non-invasive and quantitative mapping of pH in the TME is therefore a critical tool for cancer research and the development of novel therapeutics. 6-Fluoropyridoxol (6-FPOL), a fluorinated analog of vitamin B6, has emerged as a valuable probe for in vivo pH mapping using ¹⁹F Magnetic Resonance Spectroscopy (MRS). Its favorable properties, including high sensitivity to pH changes and the ability to distinguish between intracellular and extracellular compartments, make it a powerful tool for elucidating the pH dynamics of tumors.

Principle of this compound as a pH Probe

This compound is a ¹⁹F NMR-based pH indicator. The fluorine atom on the pyridoxol backbone exhibits a chemical shift that is highly sensitive to the local pH. This is due to the protonation and deprotonation of the nearby hydroxyl group, which alters the electronic environment of the fluorine nucleus. By measuring the ¹⁹F NMR chemical shift of 6-FPOL, the pH of the surrounding environment can be accurately determined. A key advantage of 6-FPOL is that it can permeate cell membranes, allowing for the simultaneous measurement of both intracellular (pHi) and extracellular (pHe) pH, which appear as distinct peaks in the ¹⁹F NMR spectrum.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and provide a comparison with other ¹⁹F NMR pH probes.

Table 1: Properties of this compound (6-FPOL) for pH Sensing

PropertyValueReference
pKa~8.2[1]
Chemical Shift Sensitivity (Δδ)~10 ppm[1][2]
Intracellular Chemical Shift (δ)-10.37 ppm[2]
Corresponding Intracellular pH (pHi)7.40[2]
Extracellular Chemical Shift (δ)-11.32 ppm[2]
Corresponding Extracellular pH (pHe)6.97[2]

Table 2: In Vivo pH Measurements in a Rat Prostate Tumor Model (Dunning R3327-AT1) using 6-FPOL

Compartment¹⁹F NMR (6-FPOL)³¹P NMRElectrode
Intracellular pH (pHi)7.407.34-
Extracellular pH (pHe)6.97-6.93 ± 0.02

Table 3: Comparison of ¹⁹F NMR pH Probes

ProbepKaChemical Shift Sensitivity (Δδ)Key Features
This compound (6-FPOL) ~8.2~10 ppmHigh sensitivity, measures both pHi and pHe.
6-Trifluoromethyl Pyridoxine (B80251) 6.831.61 ppmpKa closer to physiological tumor pHe, but lower sensitivity.
ZK-150471 (Fluoroaniline sulfonamide) Not specifiedHighpH-independent internal reference, measures pHe only.
Fluoroanilines 1 - 72 - 7 ppm/pH unitTunable pKa, but some exhibit line broadening.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a three-step process starting from pyridoxine hydrochloride.

Step 1: Diazotization of Pyridoxine to form 6-Phenazopyridoxol

This step involves the reaction of pyridoxine with benzene (B151609) diazonium chloride.

  • Materials: Pyridoxine hydrochloride, sodium nitrite (B80452), aniline (B41778), hydrochloric acid, sodium hydroxide (B78521).

  • Protocol:

    • Prepare a solution of benzene diazonium chloride by reacting aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5 °C).

    • Dissolve pyridoxine hydrochloride in an aqueous solution.

    • Slowly add the benzene diazonium chloride solution to the pyridoxine solution while maintaining a low temperature and neutral or slightly alkaline pH with the addition of sodium hydroxide.

    • The formation of the orange-red precipitate, 6-phenazopyridoxol, indicates the completion of the reaction.

    • Filter and wash the precipitate.

Step 2: Reduction of 6-Phenazopyridoxol to 6-Aminopyridoxol

This step involves the reduction of the azo group to an amino group.

  • Materials: 6-Phenazopyridoxol, sodium dithionite (B78146) or catalytic hydrogenation setup (Pd/C).

  • Protocol (using sodium dithionite):

    • Suspend 6-phenazopyridoxol in an aqueous solution.

    • Slowly add sodium dithionite to the suspension with stirring.

    • The disappearance of the orange-red color indicates the reduction to the colorless 6-aminopyridoxol.

    • Isolate the product by filtration or extraction.

Step 3: Modified Schiemann Reaction to form this compound

This is the final step where the amino group is replaced by a fluorine atom.

  • Materials: 6-Aminopyridoxol, 40% Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂), 5 N Sodium hydroxide (NaOH), Diethyl ether.

  • Protocol:

    • Dissolve 6-aminopyridoxol in 40% HBF₄.

    • Cool the solution to 10 °C and slowly add a solution of NaNO₂ over 2 hours.

    • Adjust the pH of the solution to 3-4 by the slow addition of 5 N NaOH at 10 °C.

    • Extract the solution with diethyl ether.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the resulting crystalline material from diethyl ether to obtain pure this compound. The final yield is approximately 34%.

In Vivo pH Mapping in a Rat Tumor Model

This protocol describes the use of this compound for in vivo pH mapping in a Dunning prostate adenocarcinoma (R3327-AT1) tumor model implanted in Copenhagen rats.

  • Animal Model: Adult male Copenhagen rats with Dunning prostate adenocarcinoma R3327-AT1 implanted in a skin pedicle on the foreback. Tumors should be grown to approximately 15 mm in diameter.

  • Probe Preparation and Administration:

    • Dissolve 200 mg of this compound in a mixture of 1.5 ml of water and 0.5 ml of DMSO.

    • Administer the solution via intraperitoneal (IP) injection.

    • Co-inject 20 mg of sodium trifluoroacetate (B77799) (NaTFA) as an intratumoral chemical shift standard.

  • ¹⁹F NMR Spectroscopy:

    • Anesthetize the rat using general gaseous anesthesia (e.g., 0.3 L/min O₂, 0.6 L/min N₂O, and 0.5% methoxyflurane).

    • Place a tunable (¹H/¹⁹F) 2 cm single-turn solenoid coil around the tumor.

    • Position the rat in a 4.7 T magnet.

    • Perform shimming on the water resonance.

    • Acquire ¹⁹F NMR spectra. Signals from 6-FPOL should be detectable within 15 minutes and persist for several hours. Spectra can be acquired in approximately 4 minutes.

  • Data Processing and Analysis:

    • Apply a line broadening of 40 Hz to the acquired data before Fourier Transformation.

    • Identify the two well-resolved peaks corresponding to intracellular and extracellular 6-FPOL.

    • Calculate the pH values from the chemical shifts of the intracellular and extracellular peaks using a pre-determined calibration curve.

  • Validation (Optional):

    • Immediately following NMR experiments, perform pH electrode measurements along three tracks in the tumor (5 determinations per track) to validate the pHe measurements.

    • Acquire ³¹P NMR spectra to determine pHi from the chemical shift of inorganic phosphate (B84403) for validation.

Visualizations

Signaling Pathway of Tumor Acidosis

The acidic tumor microenvironment is known to activate several signaling pathways that promote tumor progression. The diagram below illustrates the activation of the ERK1/2 and PI3K pathways in response to extracellular acidosis.

Tumor_Acidosis_Signaling cluster_TME Tumor Microenvironment cluster_Cell Tumor Cell cluster_Signaling Intracellular Signaling cluster_Response Cellular Response Extracellular_Acidosis Extracellular Acidosis (Low pHe) Receptor pH-sensing Receptor/Channel Extracellular_Acidosis->Receptor activates Cell_Membrane PI3K PI3K Receptor->PI3K activates ERK1_2 ERK1/2 Receptor->ERK1_2 activates Akt Akt PI3K->Akt Proliferation Increased Proliferation Akt->Proliferation Drug_Resistance Drug Resistance Akt->Drug_Resistance ERK1_2->Proliferation Metastasis Enhanced Metastasis ERK1_2->Metastasis

Caption: Activation of ERK1/2 and PI3K pathways by tumor acidosis.

Experimental Workflow for In Vivo pH Mapping

The following diagram outlines the key steps in the experimental workflow for measuring tumor pH in vivo using this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment In Vivo Experiment cluster_Analysis Data Analysis cluster_Validation Validation (Optional) Tumor_Model Establish Tumor Model (e.g., Rat with Dunning Prostate Adenocarcinoma) Anesthesia Anesthetize Animal Tumor_Model->Anesthesia Probe_Prep Prepare 6-FPOL Solution (200 mg in H₂O/DMSO) Injection IP Injection of 6-FPOL and NaTFA Standard Probe_Prep->Injection Anesthesia->Injection NMR_Acquisition ¹⁹F NMR Spectroscopy (4.7 T) Injection->NMR_Acquisition Data_Processing Process NMR Data (Line Broadening, FT) NMR_Acquisition->Data_Processing Electrode Electrode pH Measurement (pHe) NMR_Acquisition->Electrode P31_NMR ³¹P NMR Spectroscopy (pHi) NMR_Acquisition->P31_NMR Peak_ID Identify Intracellular and Extracellular Peaks Data_Processing->Peak_ID pH_Calculation Calculate pHi and pHe from Chemical Shifts Peak_ID->pH_Calculation

Caption: Workflow for in vivo tumor pH mapping with 6-FPOL.

References

Application Notes and Protocols: 6-Fluoropyridoxol in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridoxol (6-FPOL) is a fluorinated derivative of vitamin B6 that has emerged as a valuable tool in cancer research. Its primary application lies in its utility as a non-invasive in vivo probe for measuring transmembrane pH gradients using ¹⁹F-Magnetic Resonance Spectroscopy (¹⁹F-MRS). The tumor microenvironment is characterized by a reversed pH gradient, with an acidic extracellular space and a neutral or slightly alkaline intracellular space, which plays a crucial role in tumor progression, metastasis, and resistance to therapy. The ability to accurately measure these pH dynamics provides researchers with a powerful method to understand tumor physiology and response to treatment. Additionally, preliminary in vitro studies have suggested a potential direct anti-tumor effect of 6-FPOL, indicating a possible secondary application as a therapeutic agent.

Principle of Action: pH Measurement

The utility of this compound as a pH probe stems from the sensitivity of its ¹⁹F nuclear magnetic resonance (NMR) chemical shift to the pH of its surrounding environment. The protonation and deprotonation of the 3-phenolic hydroxyl group on the pyridoxine (B80251) ring influence the electronic environment of the fluorine atom at the 6-position. This change in the electronic environment results in a pH-dependent shift in the ¹⁹F-NMR signal. In a typical in vivo experiment, 6-FPOL distributes into both the intracellular and extracellular compartments of tumor tissue, giving rise to two distinct and well-resolved ¹⁹F-NMR resonances. By correlating the chemical shifts of these resonances to a standard pH calibration curve, researchers can simultaneously and non-invasively determine the intracellular (pHi) and extracellular (pHe) pH of the tumor.

Applications in Cancer Research

Non-invasive Measurement of Tumor pH

The ability to monitor tumor pH in vivo provides critical insights into:

  • Tumor Metabolism: Assessing the metabolic state of tumors, particularly the extent of aerobic glycolysis (the Warburg effect).

  • Therapeutic Response: Evaluating the efficacy of cancer therapies that modulate tumor pH, such as those targeting metabolic pathways.

  • Drug Delivery and Efficacy: Understanding how the tumor pH gradient affects the uptake and activity of pH-sensitive drugs.

  • Tumor Progression and Metastasis: Investigating the role of the acidic microenvironment in promoting invasion and metastasis.

Potential as a Direct Anti-Cancer Agent

While the primary application of 6-FPOL is in pH measurement, early research has indicated that it may also possess direct anti-proliferative effects on cancer cells.

Quantitative Data Summary

ParameterCell LineValueReference
Inhibitory Concentration (ID₅₀) Adenocarcinoma (TA-3)~0.1 mM
Sarcoma (S-180)25 µM
In Vivo Toxicity Mice (single i.p. dose)Survived 100 mg/kg
Rats (Dunning AT1 prostate tumors)No obvious acute toxicity at ~800 mg/kg (200 mg/rat)
¹⁹F-NMR Parameters in Whole Blood pKa8.2
Chemical Shift (Acid)–9.85 ppm
Chemical Shift (Base)–19.61 ppm
Chemical Shift Range~10 ppm
In Vivo ¹⁹F-NMR Resonances Intracellular Compartment–10.72 ± 0.03 ppm (pH 7.19 ± 0.02)
Extracellular Compartment–11.34 ± 0.06 ppm (pH 7.45 ± 0.02)

Experimental Protocols

Protocol 1: In Vitro Calibration of this compound for pH Measurement

Objective: To generate a standard calibration curve of the ¹⁹F-NMR chemical shift of 6-FPOL versus pH.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • HCl and NaOH solutions for pH adjustment

  • NMR spectrometer equipped for ¹⁹F detection

  • pH meter

Methodology:

  • Prepare a stock solution of 6-FPOL in PBS at a desired concentration (e.g., 1 mM).

  • Aliquot the stock solution into several NMR tubes.

  • Adjust the pH of each aliquot to a specific value within the physiological range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) using small volumes of HCl or NaOH.

  • Measure the precise pH of each sample using a calibrated pH meter.

  • Acquire the ¹⁹F-NMR spectrum for each sample.

  • Record the chemical shift of the 6-FPOL peak for each pH value.

  • Plot the ¹⁹F chemical shift as a function of pH to generate the calibration curve. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Protocol 2: In Vivo Measurement of Tumor pH using ¹⁹F-MRS

Objective: To non-invasively measure the intracellular and extracellular pH of a tumor in a rodent model.

Materials:

  • Tumor-bearing rodent model (e.g., mouse or rat with xenograft or allograft tumor)

  • Sterile solution of this compound in a biocompatible solvent

  • Anesthesia (e.g., isoflurane)

  • In vivo MRS system with a ¹⁹F surface coil

Methodology:

  • Anesthetize the tumor-bearing animal.

  • Position the animal within the MRS system such that the tumor is centered over the ¹⁹F surface coil.

  • Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose for rats is around 200 mg/rat (~800 mg/kg).

  • Allow sufficient time for the distribution of 6-FPOL into the tumor tissue. This can be determined empirically through preliminary time-course studies.

  • Acquire ¹⁹F-MRS spectra from the tumor region. Two distinct peaks corresponding to the intracellular and extracellular compartments should be observable.

  • Record the chemical shifts of the two peaks.

  • Using the previously generated calibration curve, convert the chemical shifts into pH values to determine the pHi and pHe of the tumor.

Protocol 3: In Vitro Cancer Cell Proliferation Assay

Objective: To assess the direct anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., TA-3 adenocarcinoma, S-180 sarcoma)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Plate reader

Methodology:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of 6-FPOL. Include a vehicle control (medium without 6-FPOL).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the ID₅₀ value.

Visualizations

G cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) cluster_membrane Cell Membrane cluster_nmr 19F-NMR Signal 6FPOL_ext 6-FPOL 6FPOL_int 6-FPOL 6FPOL_ext->6FPOL_int Diffusion NMR_ext Distinct Chemical Shift (pHe) 6FPOL_ext->NMR_ext H_ext H+ H_ext->6FPOL_ext Protonation of 3-OH NMR_int Distinct Chemical Shift (pHi) 6FPOL_int->NMR_int H_int H+ H_int->6FPOL_int Deprotonation of 3-OH

Caption: Mechanism of 6-FPOL for pH measurement.

G Start Start Prepare_6FPOL Prepare 6-FPOL Solution Start->Prepare_6FPOL Animal_Prep Anesthetize and Position Animal Prepare_6FPOL->Animal_Prep Inject_6FPOL Administer 6-FPOL Animal_Prep->Inject_6FPOL Acquire_Spectra Acquire 19F-MRS Spectra Inject_6FPOL->Acquire_Spectra Analyze_Data Analyze Chemical Shifts Acquire_Spectra->Analyze_Data Determine_pH Determine pHi and pHe Analyze_Data->Determine_pH End End Determine_pH->End

Caption: Workflow for in vivo tumor pH measurement.

G Cancer_Cells Cancer Cells (e.g., Adenocarcinoma, Sarcoma) Interaction Unknown Mechanism Cancer_Cells->Interaction 6FPOL This compound 6FPOL->Interaction Inhibition Inhibition of Cell Growth Interaction->Inhibition

Caption: Post

Troubleshooting & Optimization

Technical Support Center: 6-Fluoropyridoxol (6-FPOL) ¹⁹F-MRS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoropyridoxol (6-FPOL) in ¹⁹F Magnetic Resonance Spectroscopy (¹⁹F-MRS).

Troubleshooting Guides

This section addresses specific issues that may arise during ¹⁹F-MRS experiments with 6-FPOL.

Issue 1: Low Signal-to-Noise Ratio (SNR) of the 6-FPOL Signal

Q: My ¹⁹F-MRS spectrum shows a very low signal-to-noise ratio for the 6-FPOL peaks. What steps can I take to improve it?

A: A low SNR is a common challenge in ¹⁹F-MRS due to the typically low in vivo concentrations of the fluorinated probe.[1][2] Several factors can be optimized to enhance the signal.

Initial Checks & Solutions:

  • Probe Concentration: Ensure that the administered dose of 6-FPOL is sufficient to achieve a detectable concentration in the region of interest. The sensitivity of ¹⁹F MRS is dependent on the number of fluorine atoms in the compound and the dose.[2]

  • Coil Positioning and Loading: Verify that the radiofrequency (RF) coil is correctly positioned over the region of interest to maximize signal reception. Improper coil loading can also lead to a poor SNR.

  • Shimming: Poor magnetic field homogeneity is a primary cause of low SNR. A broad signal is difficult to distinguish from noise. Improving the shimming will result in sharper peaks and a better SNR.[3][4]

  • Pulse Sequence Parameters:

    • Number of Averages (NEX/NSA): Increasing the number of averages will improve the SNR, as the signal increases with NEX while the noise increases with the square root of NEX. However, this will also increase the acquisition time.

Advanced Strategies:

  • Higher Magnetic Field Strength: If available, using a spectrometer with a higher magnetic field strength will inherently increase the SNR.

  • Optimized Pulse Sequences: Certain pulse sequences are designed for better SNR efficiency.[5][6] Consider using sequences like balanced Steady-State Free Precession (bSSFP) if compatible with your experimental goals.[5]

  • Paramagnetic Agents: The presence of paramagnetic agents can shorten the T1 relaxation time, allowing for a shorter TR and thus more signal averaging in a given time, which can improve SNR efficiency.[2]

  • Data Processing: Post-acquisition data processing techniques, such as applying a matched filter (line broadening) before Fourier transformation, can improve the SNR, but at the cost of reduced spectral resolution.

Issue 2: Poorly Resolved or Overlapping Intracellular and Extracellular 6-FPOL Peaks

Q: I am unable to distinguish between the intracellular and extracellular 6-FPOL peaks in my spectrum. What could be the cause and how can I resolve this?

A: The ability to resolve the intracellular and extracellular peaks of 6-FPOL is crucial for measuring the transmembrane pH gradient.[1][7] Overlapping peaks can be due to insufficient spectral resolution or physiological factors. 6-FPOL typically produces two distinct, well-resolved ¹⁹F-NMR resonances.[1]

Troubleshooting Steps:

  • Shimming: This is the most critical factor for spectral resolution. Inhomogeneous magnetic fields will broaden the spectral lines, causing the two peaks to merge.[3][4] It is essential to perform careful and thorough shimming on your region of interest.

  • Voxel Size and Placement: Ensure your voxel is placed in a region with relatively homogeneous magnetic susceptibility to facilitate better shimming. Large voxels in heterogeneous regions are more challenging to shim.

  • Physiological Conditions:

    • Acidosis: In conditions of severe acidosis, such as during ischemia, the pH gradient between the intracellular and extracellular compartments can collapse, causing the two peaks to merge.[1]

    • Low pH Gradient: If the physiological pH difference between the intracellular and extracellular spaces is very small, the chemical shift difference between the two 6-FPOL peaks will also be small, making them harder to resolve.

Workflow for Optimizing Peak Resolution:

G cluster_0 Troubleshooting Poor Peak Resolution start Poorly Resolved Peaks shim Re-evaluate and Optimize Shimming start->shim voxel Check Voxel Size and Placement shim->voxel physio Consider Physiological State (e.g., Ischemia) voxel->physio resolved Peaks Resolved physio->resolved Success unresolved Peaks Still Unresolved physio->unresolved Failure reassess Re-assess Experimental Conditions unresolved->reassess

Caption: Workflow for troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for intracellular and extracellular 6-FPOL?

A1: The chemical shifts of 6-FPOL are pH-dependent. In a typical physiological environment, the intracellular peak is observed at a slightly different chemical shift than the extracellular peak due to the pH gradient across the cell membrane. For example, one study reported resonances at -10.72 ± 0.03 ppm for the intracellular compartment (pH 7.19 ± 0.02) and -11.34 ± 0.06 ppm for the extracellular compartment (pH 7.45 ± 0.02).[1]

Q2: What is a typical linewidth for the 6-FPOL signal in vivo?

A2: In aqueous solution or plasma, 6-FPOL can exhibit a sharp ¹⁹F-NMR resonance with a linewidth of approximately 20 Hz.[1] In vivo, the linewidth will be broader due to magnetic field inhomogeneities and physiological factors. With good shimming, it is possible to achieve linewidths that allow for the clear separation of the intracellular and extracellular peaks.

Q3: How do I calibrate the 6-FPOL chemical shift to pH?

A3: A calibration curve must be generated by measuring the ¹⁹F chemical shift of 6-FPOL in a series of buffers with known pH values. The data can then be fitted to the Henderson-Hasselbalch equation:

pH = pKa + log[(δ - δacid) / (δbase - δ)]

where δ is the observed chemical shift, and δacid and δbase are the chemical shifts of the fully protonated and deprotonated forms of 6-FPOL, respectively. The pKa of 6-FPOL has been reported to be 8.2.[1]

Q4: What is the recommended experimental protocol for in vivo 6-FPOL ¹⁹F-MRS?

A4: While specific protocols will vary depending on the instrumentation and biological system, a general workflow is provided below.

Experimental Protocols

General In Vivo 6-FPOL ¹⁹F-MRS Protocol
  • Animal Preparation: Prepare the animal according to your approved institutional protocol. Anesthetize the animal and position it within the magnet.

  • Probe Administration: Administer 6-FPOL via an appropriate route (e.g., intravenous infusion). The dosage will need to be optimized for your specific application.

  • Localization and Shimming:

    • Acquire a proton (¹H) image to localize the region of interest.

    • Perform automated or manual shimming on the selected voxel to optimize the magnetic field homogeneity. This is a critical step for achieving good spectral resolution.[3][4][8]

  • ¹⁹F-MRS Acquisition:

    • Switch the spectrometer to the ¹⁹F frequency.

    • Use a suitable pulse sequence (e.g., a simple pulse-acquire sequence or a more advanced sequence for SNR enhancement).

    • Set the acquisition parameters, including the repetition time (TR), number of averages (NEX), and spectral width.

  • Data Processing:

    • Apply any necessary post-processing steps, such as zero-filling and apodization.

    • Perform a Fourier transform to obtain the ¹⁹F spectrum.

    • Reference the chemical shifts to a suitable standard (e.g., an external reference containing a known fluorine compound).

    • Integrate the peaks of interest to determine their relative areas.

    • Convert the chemical shifts to pH values using your pre-determined calibration curve.

Logical Relationship for SNR Improvement:

G cluster_1 Strategies for SNR Improvement snr Low SNR hardware Hardware Optimization snr->hardware pulse Pulse Sequence Optimization snr->pulse sample Sample Preparation snr->sample high_field Higher B0 Field hardware->high_field coil Optimized RF Coil hardware->coil tr Optimize TR (based on T1) pulse->tr nex Increase NEX pulse->nex concentration Increase Probe Concentration sample->concentration paramagnetic Add Paramagnetic Agent (shorten T1) sample->paramagnetic improved_snr Improved SNR high_field->improved_snr coil->improved_snr tr->improved_snr nex->improved_snr concentration->improved_snr paramagnetic->improved_snr

Caption: Key strategies for improving the signal-to-noise ratio.

Quantitative Data Summary

ParameterTypical Value/RangeKey Considerations
6-FPOL pKa 8.2[1]This determines the pH range over which 6-FPOL is most sensitive.
In Vitro Linewidth ~20 Hz[1]In vivo linewidths will be larger. Good shimming is crucial to minimize this.
Intracellular Chemical Shift -10.72 ± 0.03 ppm (at pH ~7.19)[1]This value is pH-dependent and will vary with the intracellular pH.
Extracellular Chemical Shift -11.34 ± 0.06 ppm (at pH ~7.45)[1]This value is pH-dependent and will vary with the extracellular pH.
¹⁹F NMR Sensitivity ~83% of ¹H[2]While inherently high, the low in vivo concentration is the limiting factor for SNR.
Typical T1 of Tissue (for context) 200-800 ms (B15284909) (at 1.5T)The T1 of 6-FPOL in tissue will influence the choice of TR. Shorter T1s allow for faster acquisitions.
Typical T2 of Tissue (for context) 40-100 ms (at 1.5T)The T2 will affect the observed linewidth (Linewidth = 1 / (π * T2*)).

References

addressing the non-ideal pKa of 6-Fluoropyridoxol for acidic pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoropyridoxol, specifically addressing challenges related to its non-ideal pKa in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and why is it problematic at acidic pH?

The pKa of the pyridine (B92270) ring in this compound is approximately 8.2. This means that in an environment with a pH below 8.2, the pyridine nitrogen is predominantly protonated, resulting in a positively charged molecule. This can lead to several experimental challenges in acidic conditions (pH < 7), including:

  • Reduced Lipophilicity: The positive charge decreases the molecule's ability to cross nonpolar biological membranes.

  • Altered Solubility: While the protonated form may be more soluble in aqueous media, it can lead to precipitation with certain counter-ions.

  • Potential for Off-Target Interactions: The charged nature of the molecule can lead to non-specific binding to negatively charged macromolecules.

Q2: How does the protonation state of this compound affect its biological activity?

The protonation state can significantly impact the interaction of this compound with its target protein. If the binding pocket is predominantly hydrophobic, the charged, protonated form may exhibit weaker binding affinity compared to the neutral form. Conversely, if the binding site contains key acidic residues, the protonated form might engage in favorable ionic interactions. Understanding the charge state is crucial for interpreting structure-activity relationships (SAR).

Q3: Can I use a buffer to control the protonation state of this compound in my in vitro assay?

Yes, using a buffer system is the most direct way to control the pH of your experiment and, consequently, the protonation state of this compound. However, it is important to choose a buffer with a pKa close to the desired pH and to ensure that the buffer components themselves do not interact with your target or compound. For maintaining a neutral state, a phosphate (B84403) or HEPES buffer at pH 7.4 is recommended.

Troubleshooting Guide

Issue 1: Poor cell permeability observed in cell-based assays.

This is likely due to the increased polarity of the protonated form of this compound at physiological pH.

Solutions:

  • Formulation with a Lipophilic Counter-ion: Pairing the protonated this compound with a lipophilic counter-ion can increase the overall lipophilicity of the resulting ion pair, potentially improving membrane permeability.

  • Prodrug Approach: Masking the pyridine nitrogen with a cleavable functional group can render the molecule neutral, facilitating cell entry. The masking group is then cleaved by intracellular enzymes to release the active compound.

  • pH Adjustment of Extracellular Medium: While challenging for most cell lines, slight adjustments to the medium's pH can shift the equilibrium towards the neutral form. This must be done with caution to avoid cell toxicity.

Issue 2: Compound precipitation in acidic formulation buffer.

Precipitation can occur due to the formation of an insoluble salt with components of your buffer or medium.

Solutions:

  • Buffer Screening: Test a panel of acidic buffers (e.g., citrate, acetate) to identify one that does not cause precipitation.

  • Co-solvent Addition: The inclusion of a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can increase the solubility of the salt.

  • Counter-ion Exchange: If the precipitating species is known, consider replacing it with a more soluble counter-ion.

Quantitative Data Summary

The following table summarizes the solubility of this compound in different buffer systems.

Buffer System (50 mM)pHSolubility (µg/mL)
Citrate3.0150 ± 12
Acetate4.5210 ± 18
MES6.0450 ± 25
Phosphate7.41200 ± 50

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions (Citrate, Acetate, MES, Phosphate)

  • HPLC-grade water and acetonitrile

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

Methodology:

  • Prepare a stock solution of this compound in DMSO (10 mg/mL).

  • Add an excess of the stock solution to 1 mL of each buffer in a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Incubate the tubes at room temperature for 24 hours with constant shaking to ensure equilibrium is reached.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with the corresponding buffer.

  • Analyze the concentration of the dissolved this compound by HPLC.

  • Construct a calibration curve using known concentrations of this compound to quantify the solubility.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of this compound.

Materials:

  • PAMPA plate system (e.g., from Millipore)

  • Phosphatidylcholine in dodecane (B42187)

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound

  • UV plate reader

Methodology:

  • Coat the filter of the donor plate with the phosphatidylcholine solution and allow the dodecane to evaporate.

  • Add the this compound solution (in PBS at the desired concentration) to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the donor and acceptor plates and incubate at room temperature for 4-18 hours.

  • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a UV plate reader.

  • Calculate the permeability coefficient (Pe) using the provided formula from the manufacturer.

Visualizations

experimental_workflow cluster_solubility Solubility Assay cluster_pampa PAMPA Assay cluster_interpretation Data Interpretation prep_stock Prepare Stock add_buffer Add to Buffers prep_stock->add_buffer incubate Incubate 24h add_buffer->incubate centrifuge Centrifuge incubate->centrifuge analyze HPLC Analysis centrifuge->analyze solubility_data Solubility Data analyze->solubility_data coat_plate Coat Plate add_compound Add Compound coat_plate->add_compound incubate_pampa Incubate add_compound->incubate_pampa read_plate Read Plate incubate_pampa->read_plate pampa_data Permeability Data read_plate->pampa_data conclusion Formulation Strategy solubility_data->conclusion pampa_data->conclusion

Caption: Experimental workflow for addressing pKa-related issues.

logical_relationship cluster_consequences Consequences start Low pH Environment (e.g., Stomach, Lysosome) pka pKa of this compound ~ 8.2 start->pka protonation Pyridine Nitrogen is Protonated pka->protonation charge Molecule becomes Positively Charged protonation->charge solubility Altered Solubility charge->solubility permeability Decreased Permeability charge->permeability binding Altered Target Binding charge->binding

Caption: Logical flow from acidic pH to experimental consequences.

6-Fluoropyridoxol synthesis yield improvement strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Fluoropyridoxol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most commonly cited synthetic route for this compound (6-FPOL) is a three-step process starting from pyridoxine (B80251) hydrochloride. The sequence involves:

  • Diazotization: Reaction of pyridoxine with a diazonium salt, such as benzene (B151609) diazonium chloride, to form 6-phenazopyridoxol.

  • Reduction: Reduction of the azo intermediate (6-phenazopyridoxol) to 6-aminopyridoxol. This can be achieved through catalytic hydrogenation (e.g., using a Palladium catalyst) or with a reducing agent like sodium dithionite.[1]

  • Modified Schiemann Reaction: Conversion of 6-aminopyridoxol to this compound via a diazotization reaction in the presence of a fluoride (B91410) source, such as fluoroboric acid (HBF₄).[1]

Q2: What is a typical reported yield for the final step of this compound synthesis?

A2: A reported yield for the conversion of 6-aminopyridoxol to this compound via a modified Schiemann reaction is 34%.[1]

Q3: What are some key considerations for the diazotization of aminopyridines?

A3: The diazotization of aminopyridines requires careful temperature control, typically between 0-5°C, to ensure the stability of the resulting diazonium salt.[2] The reaction is usually carried out in an acidic medium, and the nitrous acid is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.[2]

Q4: What are some common methods for purifying this compound and its intermediates?

A4: Purification of the intermediates and the final product is crucial for obtaining high-purity this compound. Common techniques include:

  • Recrystallization: This is a standard method for purifying solid organic compounds.[3] For instance, this compound can be recrystallized from diethyl ether.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification of organic molecules, including heterocyclic compounds. Both reverse-phase and ion-exchange HPLC can be employed depending on the polarity and charge of the compound.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Strategy / Suggested Solution
Low Yield in Step 1 (Diazotization) - Incomplete diazotization of the starting amine. - Decomposition of the diazonium salt due to elevated temperature. - Incorrect pH of the reaction mixture.- Ensure the reaction temperature is strictly maintained between 0-5°C. - Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent localized overheating.[2] - Verify the acidity of the medium; a strong acidic environment is necessary for the formation of nitrous acid.
Low Yield in Step 2 (Reduction) - Incomplete reduction of the azo compound. - Inactivation of the catalyst (if using catalytic hydrogenation). - Degradation of the starting material or product under the reaction conditions.- If using sodium dithionite, ensure it is fresh and added in sufficient molar excess. - For catalytic hydrogenation, ensure the catalyst has not been poisoned and that there is efficient hydrogen gas dispersion. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Low Yield in Step 3 (Modified Schiemann Reaction) - Incomplete formation of the diazonium tetrafluoroborate (B81430) salt. - Inefficient thermal decomposition of the diazonium salt. - Formation of side products due to the reactivity of the pyridine (B92270) ring.- Ensure complete dissolution of 6-aminopyridoxol in the fluoroboric acid before adding sodium nitrite. - Optimize the thermal decomposition temperature; too high a temperature can lead to degradation, while too low a temperature will result in incomplete reaction. - Consider using alternative fluorinating agents or reaction conditions, as variations of the Balz-Schiemann reaction exist with improved yields for some substrates.[6]
Presence of Impurities in the Final Product - Unreacted starting materials or intermediates. - Formation of byproducts during any of the synthetic steps. - Inefficient purification.- Optimize the purification method. This may involve trying different recrystallization solvents or developing a more effective HPLC purification protocol. - Analyze the impurities by techniques like Mass Spectrometry and NMR to identify their structures and understand their origin. This can help in modifying the reaction conditions to minimize their formation.

Experimental Protocols

Step 3: Modified Schiemann Reaction for the Synthesis of this compound

This protocol is based on the reported synthesis with a 34% yield.[1]

Materials:

  • 6-aminopyridoxol

  • 40% Fluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • 5 N Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Water (deionized)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve 6-aminopyridoxol in 40% HBF₄.

  • Cool the solution to 10°C in an ice bath.

  • Slowly add a solution of NaNO₂ while maintaining the temperature at 10°C.

  • Stir the reaction mixture at 10°C for 2 hours.

  • Carefully adjust the pH of the solution to 3-4 by the dropwise addition of 5 N NaOH, while keeping the temperature at 10°C.

  • Extract the aqueous solution with diethyl ether.

  • Wash the combined organic extracts with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crystalline material from diethyl ether to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Modified Schiemann Reaction pyridoxine Pyridoxine HCl phenazopyridoxol 6-Phenazopyridoxol pyridoxine->phenazopyridoxol Reaction phenyldiazonium Benzene Diazonium Chloride phenyldiazonium->phenazopyridoxol aminopyridoxol 6-Aminopyridoxol phenazopyridoxol_2->aminopyridoxol Dithionite or Catalytic Reduction fluoropyridoxol This compound aminopyridoxol_2->fluoropyridoxol 1. HBF₄, NaNO₂ 2. Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic start Low Yield Observed step Identify Synthesis Step with Low Yield start->step step1 Step 1: Diazotization step->step1 Step 1 step2 Step 2: Reduction step->step2 Step 2 step3 Step 3: Schiemann Rxn step->step3 Step 3 sol1 Check Temp Control (0-5°C) Verify Acidity step1->sol1 sol2 Check Reductant Activity Monitor with TLC step2->sol2 sol3 Optimize Decomposition Temp Consider Alt. Fluoride Source step3->sol3

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

A Comparative Guide to Intracellular pH Measurement: 6-Fluoropyridoxol (¹⁹F-NMR) vs. ³¹P-NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of intracellular pH (pHi) is critical for understanding cellular physiology, disease pathology, and the efficacy of therapeutic agents. Two powerful, non-invasive techniques that utilize nuclear magnetic resonance (NMR) spectroscopy for this purpose are the use of the exogenous ¹⁹F-labeled probe, 6-Fluoropyridoxol, and the endogenous ³¹P-containing metabolites. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

Principle of Measurement

This compound (¹⁹F-NMR): This method involves introducing an external probe, this compound (6-FPOL), into the biological system. 6-FPOL is a vitamin B6 analog containing a fluorine atom. The chemical shift of the ¹⁹F nucleus is highly sensitive to the local pH environment. As the pH changes, the protonation state of the 6-FPOL molecule is altered, leading to a predictable change in the ¹⁹F NMR signal. A key advantage is the lack of an endogenous ¹⁹F background signal in most biological systems, providing a clear window for detection.

³¹P-NMR: This technique relies on the naturally abundant, endogenous phosphorus-containing compounds within the cell, primarily inorganic phosphate (B84403) (Pi). The chemical shift of the ³¹P nucleus in Pi is dependent on the equilibrium between its protonated (H₂PO₄⁻) and deprotonated (HPO₄²⁻) forms. This equilibrium is directly related to the intracellular pH. By measuring the chemical shift of the Pi peak relative to a pH-insensitive reference compound (like phosphocreatine (B42189) or ATP), the pHi can be determined.

Quantitative Comparison

The following table summarizes the key performance parameters of this compound (¹⁹F-NMR) and ³¹P-NMR for intracellular pH measurement.

FeatureThis compound (¹⁹F-NMR)³¹P-NMR
Probe Type Exogenous (External Probe)Endogenous (Inorganic Phosphate)
Sensitivity High intrinsic sensitivity of ¹⁹F nucleus.Moderate sensitivity, dependent on intracellular Pi concentration.
Specificity High, due to no background ¹⁹F signal in biological tissues.Can be affected by overlapping signals from other phosphate-containing compounds.
Accuracy High, with appropriate calibration.Can be influenced by intracellular ionic strength and magnesium concentration, with an accuracy of ±0.05 to 0.1 pH units.[1]
Precision High, reported as ±0.01 pH unit.Dependent on signal-to-noise ratio of the Pi peak.
Temporal Resolution Good, dynamic changes can be monitored with a resolution of minutes (e.g., 2 minutes).Generally lower, often requiring longer acquisition times for sufficient signal.
pH Range Dependent on the pKa of the specific fluorinated probe. For 6-FPOL, the pKa is ~8.2, which is not ideal for the normal physiological range.[2]Optimal around the pKa of inorganic phosphate (~6.8), making it well-suited for physiological pH measurements.
Simultaneous Extra/Intracellular Measurement Yes, distinct intra- and extracellular signals can often be resolved.Primarily measures intracellular pH.
Potential for Perturbation Introduction of an external probe could potentially have biological effects.Non-invasive, as it utilizes endogenous molecules.

Experimental Protocols

This compound (¹⁹F-NMR) for In Vivo Intracellular pH Measurement

This protocol is adapted from a study on tumor pH measurement in a rat model.[3]

1. Probe Preparation:

  • Dissolve 200 mg of this compound in a mixture of 1.5 ml of water and 0.5 ml of DMSO.[3]

  • Prepare a separate solution of a chemical shift standard, such as sodium trifluoroacetate (B77799) (NaTFA), for referencing.

2. Animal Preparation:

  • Anesthetize the animal according to approved institutional protocols.

  • Implant the tumor or prepare the tissue of interest for measurement.

3. Probe Administration:

  • Inject the prepared this compound solution intraperitoneally (IP).[3]

  • Administer the chemical shift standard.

4. NMR Data Acquisition:

  • Position the animal within the NMR spectrometer, ensuring the region of interest is centered within the RF coil.

  • Perform shimming on the water resonance to optimize magnetic field homogeneity.

  • Acquire ¹⁹F NMR spectra. Typical acquisition times can be in the range of 4-8 minutes.[3]

5. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 40 Hz) to the acquired free induction decay (FID) before Fourier transformation.[3]

  • Identify the intracellular and extracellular ¹⁹F peaks.

  • Calculate the chemical shift of the peaks relative to the reference standard.

  • Determine the pH using a pre-established calibration curve of chemical shift versus pH.

³¹P-NMR for Intracellular pH Measurement in Perfused Organs

This protocol provides a general workflow for measuring pHi in a perfused organ system.

1. Perfusion Setup:

  • Isolate the organ of interest (e.g., heart, liver) and establish a stable perfusion system with an appropriate physiological buffer (e.g., Krebs-Henseleit buffer) at the desired temperature.

  • Ensure adequate oxygenation of the perfusate.

2. NMR Sample Preparation:

  • Place the perfused organ within a suitable NMR tube or perfusion chamber that fits within the NMR spectrometer.

  • Maintain the perfusion flow throughout the experiment.

3. NMR Data Acquisition:

  • Place the sample in the NMR spectrometer and tune the ³¹P channel.

  • Optimize the magnetic field homogeneity (shimming).

  • Acquire ³¹P NMR spectra. Typical parameters might include a specific pulse sequence (e.g., zgig for inverse-gated decoupling), a defined number of scans, and a relaxation delay to ensure full relaxation of the phosphorus nuclei.[4]

4. Data Processing and Analysis:

  • Process the acquired FID with an appropriate line broadening factor.

  • Perform a Fourier transform to obtain the ³¹P spectrum.

  • Identify the peaks corresponding to inorganic phosphate (Pi) and a reference compound (e.g., phosphocreatine, α-ATP).[5]

  • Calculate the chemical shift difference (δ) between the Pi and the reference peak.

  • Calculate the intracellular pH using the Henderson-Hasselbalch-like equation: pH = pKa + log[(δ - δ_A) / (δ_B - δ)] where pKa is the dissociation constant of inorganic phosphate, and δ_A and δ_B are the chemical shifts of the acidic and basic forms of Pi, respectively. These constants need to be determined through a calibration procedure.

5. Calibration Curve Generation:

  • Prepare a series of buffer solutions with known pH values spanning the expected physiological range.[6]

  • Add a known concentration of inorganic phosphate to each buffer.

  • Acquire ³¹P NMR spectra for each calibration standard and measure the chemical shift of the Pi peak.

  • Plot the chemical shift as a function of pH to generate a calibration curve.

Visualizing the Methodologies

G Figure 1: this compound (¹⁹F-NMR) Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 6-FPOL Solution C Administer 6-FPOL A->C B Prepare Animal Model B->C D Acquire ¹⁹F NMR Data C->D E Process NMR Spectra D->E F Determine Chemical Shift E->F G Calculate Intracellular pH F->G

Caption: Workflow for intracellular pH measurement using this compound.

G Figure 2: ³¹P-NMR Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Perfused Organ/Cell Sample C Acquire ³¹P NMR Data (Sample) A->C B Prepare Calibration Standards D Acquire ³¹P NMR Data (Standards) B->D E Process NMR Spectra C->E D->E F Generate Calibration Curve E->F G Determine Pi Chemical Shift E->G H Calculate Intracellular pH F->H G->H

Caption: Workflow for intracellular pH measurement using ³¹P-NMR.

G Figure 3: Comparison of Key Features cluster_6FPOL This compound (¹⁹F-NMR) cluster_31PNMR ³¹P-NMR Intracellular pH Measurement Intracellular pH Measurement This compound (¹⁹F-NMR) This compound (¹⁹F-NMR) Intracellular pH Measurement->this compound (¹⁹F-NMR) ³¹P-NMR ³¹P-NMR Intracellular pH Measurement->³¹P-NMR Exogenous Probe Exogenous Probe High Sensitivity High Sensitivity No Background No Background Simultaneous Extra/Intracellular Simultaneous Extra/Intracellular Endogenous Probe Endogenous Probe Physiologically Relevant Physiologically Relevant Non-Perturbing Non-Perturbing Affected by Ionic Strength Affected by Ionic Strength

Caption: Logical relationship of the two pH measurement techniques.

Conclusion

Both this compound (¹⁹F-NMR) and ³¹P-NMR are powerful techniques for the non-invasive measurement of intracellular pH. The choice between them depends on the specific experimental requirements.

Choose this compound (¹⁹F-NMR) when:

  • High sensitivity and a clear background are paramount.

  • Simultaneous measurement of intracellular and extracellular pH is required.

  • The biological system under investigation has low concentrations of endogenous phosphorus metabolites.

Choose ³¹P-NMR when:

  • A completely non-perturbing method is essential, avoiding the introduction of external probes.

  • The study focuses on the physiological pH range where the pKa of inorganic phosphate is optimal.

  • Simultaneous information on cellular energy metabolism (e.g., ATP, phosphocreatine levels) is also desired.

Researchers should carefully consider the advantages and limitations of each method, as outlined in this guide, to ensure the selection of the most appropriate tool for their scientific inquiry.

References

A Comparative Guide to pH Measurement: 6-Fluoropyridoxol (¹⁹F NMR) vs. Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of intracellular and extracellular pH measurement, various tools are available to researchers, each with distinct principles of operation, advantages, and limitations. This guide provides a comprehensive comparison between two prominent methods: the use of 6-Fluoropyridoxol (6-FPOL) with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and the application of fluorescent pH probes, with a focus on the widely used 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF). This comparison is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their experimental needs.

Introduction to the pH Measurement Techniques

This compound (6-FPOL): A ¹⁹F NMR Probe this compound is a fluorinated analog of vitamin B6 developed for the measurement of pH gradients in biological systems.[1] Its primary application lies in ¹⁹F NMR spectroscopy, a non-invasive technique that detects the fluorine nucleus. The ¹⁹F chemical shift of 6-FPOL is highly sensitive to the surrounding pH, allowing for the simultaneous measurement of intracellular and extracellular pH.[1][2] This sensitivity arises from the protonation and deprotonation of the 3-phenolic hydroxyl group, which influences the electronic environment of the fluorine atom.[1]

Fluorescent pH Probes: The Example of BCECF Fluorescent pH indicators are molecules that exhibit changes in their fluorescent properties (intensity, excitation or emission spectra) in response to pH variations. BCECF is a popular ratiometric fluorescent dye for measuring intracellular pH.[3] Its acetoxymethyl ester form (BCECF-AM) is cell-permeable and is intracellularly cleaved by esterases to the active, membrane-impermeable BCECF.[4][5] Ratiometric measurements, which involve calculating the ratio of fluorescence intensities at two different excitation wavelengths, offer a key advantage by minimizing the effects of variable dye concentration, photobleaching, and cell thickness.[5]

Performance Comparison

The selection of a pH measurement technique hinges on several factors, including the required precision, the experimental system, and the available instrumentation. The following table summarizes the key performance characteristics of 6-FPOL with ¹⁹F NMR and the fluorescent probe BCECF.

FeatureThis compound (¹⁹F NMR)BCECF (Fluorescence)
Principle of Measurement ¹⁹F NMR chemical shift changes with pHpH-dependent changes in fluorescence intensity/spectra
pKa ~8.2[1]~7.0[5]
Measurement Mode Non-invasive, simultaneous intracellular & extracellularRatiometric, primarily intracellular
Typical Precision High, with well-resolved peaks for intra/extracellular compartments[1]High, can be lower than 0.1 pH unit[6]
Sensitivity Exceptional sensitivity to pH changes (~10 ppm shift)[1][2]High sensitivity in the physiological pH range (6.0-8.0)[4]
Instrumentation NMR SpectrometerFluorescence microscope, plate reader, or flow cytometer
Advantages Non-invasive, no background signal, quantitative[7]High spatial resolution, suitable for single-cell imaging
Limitations Lower sensitivity requiring higher probe concentrations (millimolar range)[7], poor aqueous solubility[2]Photobleaching, potential for dye leakage and compartmentalization

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for pH measurement using both 6-FPOL with ¹⁹F NMR and BCECF-AM with fluorescence microscopy.

Experimental Protocol for Intracellular pH Measurement using this compound with ¹⁹F NMR

  • Probe Preparation: Dissolve this compound in a suitable solvent mixture (e.g., water and DMSO) to the desired concentration.[2]

  • Cell/Tissue Loading: Introduce the 6-FPOL solution to the biological sample. For in vivo studies, this may involve intraperitoneal injection.[2]

  • NMR Data Acquisition:

    • Place the sample within a tunable (¹H/¹⁹F) NMR coil in a high-field NMR spectrometer (e.g., 4.7 T).[2]

    • Perform shimming on the water resonance.

    • Acquire ¹⁹F NMR spectra. Two distinct peaks corresponding to the intracellular and extracellular compartments are typically observed.[2]

  • Data Processing and pH Calculation:

    • Apply line broadening to the acquired data before Fourier Transformation.[2]

    • Determine the chemical shifts of the intracellular and extracellular peaks.

    • Calculate the pH values using the Henderson-Hasselbalch equation with the predetermined pKa and chemical shifts of the acidic and basic forms of 6-FPOL.[1]

Experimental Protocol for Intracellular pH Measurement using BCECF-AM

  • Probe Preparation: Prepare a stock solution of BCECF-AM in high-quality, anhydrous DMSO (typically 1-10 mM).[5]

  • Cell Loading:

    • Dilute the BCECF-AM stock solution in a suitable buffer (e.g., Hanks and 20 mM Hepes buffer) to a final working concentration of 5-50 µM.[8]

    • Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.[4][8]

    • Wash the cells to remove extracellular dye.[4]

  • Fluorescence Measurement:

    • Mount the cells on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells sequentially at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 535 nm).[4]

  • In Situ Calibration and pH Determination:

    • To obtain accurate pH measurements, perform an in situ calibration. This involves treating the cells with a K⁺/H⁺ ionophore like nigericin (B1684572) in buffers of known pH to equilibrate the intracellular and extracellular pH.[4][5]

    • Generate a calibration curve by plotting the ratio of fluorescence intensities against the known pH values.

    • Use the calibration curve to convert the fluorescence ratios from the experimental cells into intracellular pH values.[9]

Signaling Pathways and Experimental Workflows

To visualize the experimental process, a logical workflow for fluorescent pH measurement is presented below.

Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_measurement Measurement cluster_analysis Analysis A Prepare BCECF-AM Stock Solution C Incubate Cells with BCECF-AM A->C B Culture Cells B->C D Wash to Remove Extracellular Dye C->D E Acquire Ratiometric Fluorescence Images D->E G Calculate Intracellular pH E->G F Perform In Situ Calibration F->G

Workflow for intracellular pH measurement using BCECF-AM.

Conclusion

Both this compound with ¹⁹F NMR and fluorescent probes like BCECF offer robust methods for pH measurement in biological systems. The choice between these techniques should be guided by the specific requirements of the research question. ¹⁹F NMR with 6-FPOL provides a non-invasive, quantitative method for simultaneous intracellular and extracellular pH determination, particularly advantageous for in vivo studies, despite its lower sensitivity compared to fluorescence methods. Fluorescent probes, on the other hand, excel in providing high spatial resolution for intracellular pH measurements in single cells and cell populations, with the ratiometric approach ensuring high precision. Understanding the principles and protocols of each method is paramount for generating reliable and accurate data in the study of cellular physiology and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Fluoropyridoxol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific institutional and local regulations must always be the final authority, this guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-Fluoropyridoxol, a fluorinated vitamin B6 derivative.

The fundamental principle of chemical waste management is to treat all research compounds, including this compound, as hazardous waste unless explicitly determined otherwise by a qualified safety professional.[1][2] This approach ensures the highest level of safety and regulatory compliance.

I. Waste Identification and Characterization

The first crucial step is to characterize the waste. This compound, as a synthetic chemical compound, should be managed as hazardous chemical waste.[1] Any materials contaminated with this compound, such as personal protective equipment (PPE), glassware, or paper towels, must also be disposed of as hazardous waste.[1][3] It is imperative not to mix solid waste with liquid waste to avoid complications in the disposal process.[4]

II. Containerization and Storage

Proper containment is essential to prevent leaks and reactions. Follow these guidelines for storing this compound waste:

  • Container Selection : Use a container that is compatible with this compound. The original container is often a suitable choice, provided it is in good condition.[5] If the original container is not available or compromised, select a new, leak-proof container with a secure screw-on cap.[1][4] Avoid using food containers.[5]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste".[2][5] The label must also include the full chemical name ("this compound"), the associated hazards (e.g., toxic, irritant), the accumulation start date (the date the first drop of waste enters the container), and the name and contact information of the principal investigator.[2][5]

  • Segregation : Store this compound waste separately from incompatible materials. As a general rule, keep acids and bases separate, and segregate oxidizing agents from reducing agents and organic compounds.[5]

  • Satellite Accumulation Area (SAA) : All hazardous waste must be stored in a designated SAA, which could be a labeled area on a benchtop or within a chemical fume hood.[5] This area should be inspected weekly for any signs of leakage.[5]

  • Secondary Containment : Always place your primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[4]

III. Disposal Procedure

The final disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Request Pickup : Once your waste container is full or has been in the SAA for the maximum allowed time (often 90 days, but check your local regulations), submit a hazardous waste pickup request to your EHS office.[2][4]

  • Documentation : Complete all required paperwork, accurately listing the contents of the waste container.[2]

  • Collection : EHS personnel will collect the properly labeled and sealed container from your SAA for final disposal.

Never dispose of this compound or any other laboratory chemical down the drain or in the regular trash. [2][3][6]

Quantitative Data Summary

While no specific quantitative disposal data for this compound was found, general hazardous waste guidelines provide the following quantitative limits to be aware of:

ParameterGuidelineCitation
pH Range for Drain Disposal (if approved) 5.0 - 12.5[5]
Maximum Accumulation Time in SAA 90 days[4]
Maximum Volume in SAA 55 gallons[4]
Time to Removal After Full 3 days[5]

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound for disposal were found in the reviewed literature. The standard and required procedure is to dispose of it as hazardous chemical waste through your institution's EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Generation of This compound Waste B Characterize as Hazardous Waste A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste', Contents, Date, PI C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Segregate from Incompatible Wastes E->F G Container Full or Max Time Reached? F->G H Request Waste Pickup from EHS G->H Yes J Continue to Monitor Waste in SAA G->J No I EHS Collects for Proper Disposal H->I J->G

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.